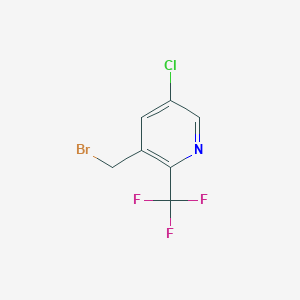
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a nitro group attached to a nicotinic acid backbone. These functional groups contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid typically involves multiple steps, starting from readily available precursorsThis can be achieved using reagents such as ClCF2H or difluorocarbene precursors . The methoxy group is usually introduced via methylation reactions, while the nitro group can be added through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted nicotinic acid derivatives .
Applications De Recherche Scientifique
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid exerts its effects is related to its ability to interact with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)-2-methoxy-5-nitronicotinic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Difluoromethyl)-2-ethoxy-5-nitronicotinic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the difluoromethyl group, in particular, enhances its stability and potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C8H6F2N2O5 |
|---|---|
Poids moléculaire |
248.14 g/mol |
Nom IUPAC |
6-(difluoromethyl)-2-methoxy-5-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F2N2O5/c1-17-7-3(8(13)14)2-4(12(15)16)5(11-7)6(9)10/h2,6H,1H3,(H,13,14) |
Clé InChI |
ONDHJIKBEOQQIW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)

![7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B13014198.png)

![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)
![4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B13014203.png)


![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)

![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)


